4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
CAS No.: 2034333-96-3
Cat. No.: VC11793943
Molecular Formula: C12H15BrN4OS
Molecular Weight: 343.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034333-96-3 |
|---|---|
| Molecular Formula | C12H15BrN4OS |
| Molecular Weight | 343.25 g/mol |
| IUPAC Name | 4-bromo-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H15BrN4OS/c1-8(2)10(4-17-7-14-6-15-17)16-12(18)11-3-9(13)5-19-11/h3,5-8,10H,4H2,1-2H3,(H,16,18) |
| Standard InChI Key | JJEPPOKPJWQCLQ-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CS2)Br |
| Canonical SMILES | CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CS2)Br |
Introduction
Synthesis and Preparation
The synthesis of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide would involve several steps, potentially starting with the preparation of the triazole and thiophene components separately, followed by coupling reactions.
-
Triazole Component: The synthesis of the triazole ring could involve the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
-
Thiophene Component: The thiophene ring can be synthesized through various methods, including the reaction of thiophene-2-carboxylic acid with amines to form carboxamides.
-
Coupling Reaction: The final step would involve coupling the triazole and thiophene components, potentially using a suitable alkylating agent.
Potential Applications
Triazoles and thiophenes are known for their biological activities, including antimicrobial, antifungal, and anticancer properties . The incorporation of these rings into a single molecule could enhance or modify these activities.
| Compound Component | Potential Biological Activity |
|---|---|
| Triazole Ring | Antimicrobial, Antifungal |
| Thiophene Ring | Anticancer, Antimicrobial |
| Carboxamide Group | Enhances solubility and stability |
Research Findings and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume